5-BROMO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Overview
Description
5-BROMO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-nitrobenzaldehyde and 5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-BROMO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-BROMO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: can be compared with other tetrahydropyrimidine derivatives, such as:
Uniqueness
Structural Features: The presence of the bromine atom and the nitro group in the compound provides unique reactivity and potential biological activity.
Applications: Its specific applications in medicinal chemistry and biological research distinguish it from other similar compounds.
Properties
IUPAC Name |
5-bromo-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O5/c1-21-10-3-2-7(4-9(10)16(19)20)5-15-6-8(13)11(17)14-12(15)18/h2-4,6H,5H2,1H3,(H,14,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKFXKZLQVPSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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